molecular formula C11H10O4 B8338574 5-Cyclopropylisophthalic acid

5-Cyclopropylisophthalic acid

Cat. No.: B8338574
M. Wt: 206.19 g/mol
InChI Key: UTYMCLXCSDCOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropylisophthalic acid is a specialty aromatic dicarboxylic acid derivative where a cyclopropyl substituent is positioned at the 5th carbon of the isophthalic acid backbone. This unique meta-oriented dicarboxylic acid structure, combined with the steric and electronic influence of the cyclopropyl ring, makes it a valuable and sophisticated building block in organic synthesis and materials science research . Its primary research value lies in the synthesis of advanced polymeric materials. As a modifier in polyester and polyamide synthesis, it can introduce kinks into the polymer chain, potentially disrupting crystallinity and enhancing certain physical properties like solubility and optical clarity, similar to other substituted isophthalic acids . Furthermore, the dicarboxylic acid functionality allows it to serve as a key precursor for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers, where the cyclopropyl group could influence pore environment and guest molecule selectivity . In medicinal chemistry, the cyclopropyl group is a privileged pharmacophore known to improve metabolic stability, increase potency, and alter conformational geometry in drug molecules. Researchers can utilize this compound as a rigid, multi-functional core for developing bioactive molecules or as a linker in prodrug and bioconjugation strategies . The compound's mechanism of action is not pharmacological but functional, acting as a versatile synthetic intermediate. Its two carboxylic acid groups can undergo typical reactions such as esterification, amidation, and reduction, or be converted to acid halides for step-growth polymerization. The cyclopropyl ring can participate in ring-opening reactions or act as a stable, sp3-hybridized spacer to control the three-dimensional arrangement of the functional groups . This product is intended for research and development purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

5-cyclopropylbenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C11H10O4/c12-10(13)8-3-7(6-1-2-6)4-9(5-8)11(14)15/h3-6H,1-2H2,(H,12,13)(H,14,15)

InChI Key

UTYMCLXCSDCOPU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Isophthalic Acid Derivatives

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Isophthalic acid 121-91-5 C₈H₆O₄ 166.13 None (parent compound)
5-Hydroxyisophthalic acid 618-83-7 C₈H₆O₅ 182.13 Hydroxyl at 5-position
This compound* Not available C₁₁H₁₀O₄ ~206.20 Cyclopropyl at 5-position
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid 1120332-41-3 C₂₀H₂₀N₂O₂ 320.39 Cyclopentylamino, phenyl indole

* Estimated based on structural analogy to isophthalic acid.

Key Observations :

  • Substituent Effects : The cyclopropyl group in this compound increases molecular weight and steric hindrance compared to the hydroxyl group in 5-hydroxyisophthalic acid. This may reduce solubility in polar solvents but enhance thermal stability .

Key Observations :

  • 5-Hydroxyisophthalic acid is the only compound with a documented hazard (skin sensitization), likely due to its reactive hydroxyl group .

Preparation Methods

Synthesis of 5-Nitroisophthalic Acid via Continuous Flow Reactors

The continuous synthesis of 5-nitroisophthalic acid (Patent CN111995524A) employs a microreactor system to enhance efficiency and safety. Key parameters include:

ParameterRange/ValueImpact on Reaction Efficiency
Reaction Temperature70–100°CHigher temperatures reduce reaction time but risk decomposition
Residence Time≤20 minutesShorter times minimize byproduct formation
Nitration ReagentFuming HNO₃/H₂SO₄Mixed acid ensures complete nitration

This method achieves 99.8% purity and 87% yield, demonstrating scalability for industrial applications.

Reduction of 5-Nitroisophthalic Acid to 5-Aminoisophthalic Acid

Patent CN101234993B details the reduction of 5-nitroisophthalic acid using sodium disulfide (Na₂S₂) in aqueous sodium carbonate. Critical steps include:

  • Dissolution : 5-Nitroisophthalic acid (1:4–5 mass ratio to water) and sodium carbonate (0.6–0.73 ratio) form a homogeneous solution.

  • Reduction : Na₂S₂ (20–25% aqueous solution) is added at 90–98°C, facilitating nitro-to-amine conversion via electron transfer.

  • Acidification : HCl precipitates the product (pH 3–3.5), yielding 97% pure 5-aminoisophthalic acid.

Hypothetical Pathways to 5-Cyclopropylisophthalic Acid

Cyclopropanation via Diazonium Intermediate

The amino group in 5-aminoisophthalic acid could serve as a precursor for cyclopropyl introduction:

  • Diazotization : Treat 5-aminoisophthalic acid with NaNO₂/HCl to form a diazonium salt.

  • Cyclopropane Coupling : React the diazonium salt with cyclopropane derivatives (e.g., cyclopropylboronic acid) under Suzuki-Miyaura conditions (Pd catalysis).
    Challenges : Steric hindrance from carboxyl groups may limit coupling efficiency.

Direct Electrophilic Substitution

Introducing cyclopropyl via Friedel-Crafts alkylation:

  • Activation : Use AlCl₃ to generate a cyclopropyl carbocation.

  • Substitution : React with isophthalic acid under controlled conditions.
    Limitations : Carboxylic acid groups deactivate the aromatic ring, reducing electrophilic susceptibility.

Decarboxylative Cyclopropanation

A novel approach could involve:

  • Partial Decarboxylation : Convert one carboxyl group to CO₂, creating a reactive site.

  • [2+1] Cycloaddition : Use dichlorocarbene (from CHCl₃/NaOH) to form the cyclopropane ring.

  • Re-esterification : Restore the carboxyl group via hydrolysis.

Comparative Analysis of Methodological Feasibility

MethodAdvantagesLimitationsYield Potential
Diazonium CouplingHigh selectivityRequires Pd catalysts; costly50–70%
Friedel-CraftsSimple reagentsLow reactivity due to deactivation<30%
Decarboxylative RouteAvoids pre-functionalizationMulti-step; side reactions likely40–60%

Q & A

Q. How to optimize reaction conditions for scaling up this compound synthesis without compromising yield?

  • Methodological Answer :
  • Use DoE (Design of Experiments) to evaluate factors: temperature, catalyst loading, solvent ratio.
  • Monitor reaction progress in real-time via in-situ FT-IR or ReactIR.
  • Transition from batch to flow chemistry for improved heat/mass transfer. Validate scalability with >90% yield reproducibility across 3 batches .

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